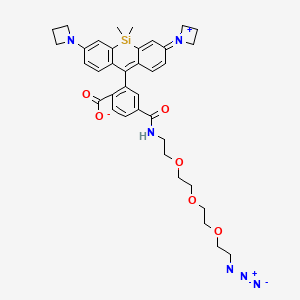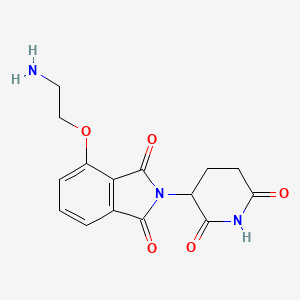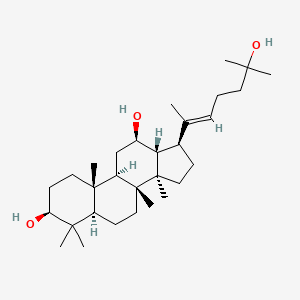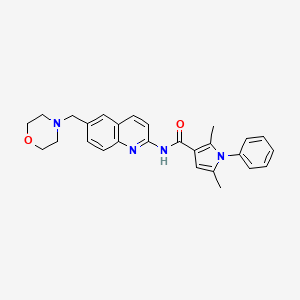
Janelia fluor 646, azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Janelia Fluor 646, Azide is a red fluorogenic fluorescent dye, supplied with an azide reactive handle for copper-free click chemistry. It is suitable for live cell imaging and is commonly used in confocal microscopy and super-resolution microscopy techniques such as dSTORM and STED . The compound is known for its high photostability, brightness, and cell permeability, making it an excellent choice for various imaging applications .
Preparation Methods
The synthesis of Janelia Fluor 646, Azide involves the incorporation of azetidine rings into classic fluorophore structures, which significantly enhances the brightness and photostability of the dye . The synthetic route typically starts with simple fluorescein derivatives and involves a Pd-catalyzed cross-coupling strategy . The reaction conditions are carefully controlled to ensure high purity and yield of the final product . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands .
Chemical Reactions Analysis
Janelia Fluor 646, Azide undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming stable triazole products without the need for copper catalysis.
Common reagents used in these reactions include copper(I) catalysts for CuAAC and strained alkynes for SPAAC . The major products formed from these reactions are triazoles, which are highly stable and useful for various applications .
Scientific Research Applications
Janelia Fluor 646, Azide has a wide range of scientific research applications:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in live-cell imaging to study cellular processes in real-time.
Medicine: Utilized in diagnostic imaging and tracking the distribution of drugs within cells.
Industry: Applied in the development of advanced imaging techniques and fluorescent probes.
Mechanism of Action
The mechanism of action of Janelia Fluor 646, Azide involves its azide group, which reacts with alkyne-containing molecules through click chemistry reactions . This reaction forms stable triazole linkages, allowing the dye to be covalently attached to various biomolecules . The high photostability and brightness of the dye enable long-term imaging of live cells without significant photobleaching .
Comparison with Similar Compounds
Janelia Fluor 646, Azide is unique due to its high photostability, brightness, and cell permeability. Similar compounds include:
Alexa Fluor 647: Another red fluorescent dye used in similar imaging applications.
Atto 647: Known for its high photostability and brightness.
CF640R: A red fluorescent dye with similar excitation and emission properties.
Compared to these compounds, this compound offers superior performance in terms of photostability and brightness, making it a preferred choice for demanding imaging applications .
Properties
Molecular Formula |
C37H44N6O6Si |
|---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C37H44N6O6Si/c1-50(2)33-24-27(42-13-3-14-42)6-9-30(33)35(31-10-7-28(25-34(31)50)43-15-4-16-43)32-23-26(5-8-29(32)37(45)46)36(44)39-11-17-47-19-21-49-22-20-48-18-12-40-41-38/h5-10,23-25H,3-4,11-22H2,1-2H3,(H-,39,44,45,46) |
InChI Key |
FUJDWZJKTJZMHX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide](/img/structure/B11935010.png)
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935018.png)

![4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B11935026.png)

![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B11935048.png)
![3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11935054.png)
![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)
![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)
![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)
